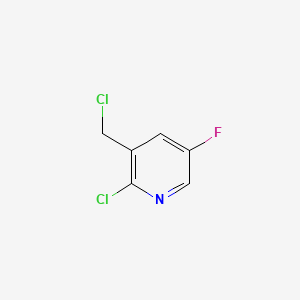
Acide 2-isopropoxy-5-(trifluorométhyl)pyridine-3-boronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Isopropoxy-5-(trifluoromethyl)pyridine-3-boronic acid” is a boronic acid derivative with the molecular formula C9H11BF3NO3 . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11BF3NO3/c1-5(2)17-8-7(10(15)16)3-6(4-14-8)9(11,12)13/h3-5,15-16H,1-2H3 . This indicates that the compound contains nine carbon atoms, eleven hydrogen atoms, one boron atom, three fluorine atoms, one nitrogen atom, and three oxygen atoms .Chemical Reactions Analysis
Boronic acids, such as this compound, are valuable building blocks in organic synthesis . They can undergo a variety of reactions, including protodeboronation . In one study, a protocol was developed for the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters, which allowed for a formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
This compound is a solid and is typically stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 249 .Applications De Recherche Scientifique
Synthèse organique
Ce composé est une matière première et un intermédiaire importants utilisés dans la synthèse organique . Il peut être utilisé pour créer une variété d'autres composés, contribuant au développement de nouveaux matériaux et produits pharmaceutiques .
Applications agrochimiques
Dans le domaine de l'agrochimie, ce composé est utilisé comme un bloc de construction dans la synthèse de divers produits agrochimiques . Ces produits pourraient inclure des pesticides, des herbicides et des engrais qui aident à la protection et à l'amélioration des cultures .
Applications pharmaceutiques
Ce composé joue un rôle important dans l'industrie pharmaceutique . Il peut être utilisé dans la synthèse de divers médicaments et médicaments, contribuant au traitement de nombreuses affections .
Domaine des colorants
Dans le domaine des colorants, ce composé peut être utilisé comme intermédiaire dans la production de divers colorants . Ces colorants peuvent être utilisés dans des industries telles que les textiles, les plastiques et l'impression .
Protodéboronation catalytique
Ce composé peut être utilisé dans la protodéboronation catalytique des esters boroniques de pinacol . Ce processus est une transformation précieuse dans la synthèse organique, permettant la hydrométhylation formelle anti-Markovnikov des alcènes
Safety and Hazards
Orientations Futures
Boronic acids and their derivatives, including this compound, are becoming increasingly important in medicinal chemistry . They have been found to have a variety of biological activities and their introduction to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics . As such, there is significant potential for future research and development involving this compound and other boronic acids .
Mécanisme D'action
Target of Action
The primary target of 2-Isopropoxy-5-(trifluoromethyl)pyridine-3-boronic acid is the palladium catalyst used in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium . This occurs after the oxidative addition of formally electrophilic organic groups to palladium, which results in the formation of a new Pd–C bond .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The broad application of this reaction arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable nature of the organoboron reagents, and their rapid transmetalation with palladium ( II) complexes .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . It is also generally environmentally benign .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond through the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis, and the compound’s role as an organoboron reagent is crucial to its success .
Action Environment
The action of 2-Isopropoxy-5-(trifluoromethyl)pyridine-3-boronic acid is influenced by the reaction conditions. The compound is known to be stable and to perform well under the mild and functional group tolerant conditions of the Suzuki–Miyaura coupling reaction . It is also environmentally benign, which makes it suitable for use in a variety of settings .
Analyse Biochimique
Biochemical Properties
The compound plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura coupling reaction . This reaction involves the cross-coupling of organoboron compounds with organic halides or triflates, catalyzed by a palladium(0) complex . The 2-Isopropoxy-5-(trifluoromethyl)pyridine-3-boronic acid compound, as an organoboron reagent, is involved in this reaction .
Molecular Mechanism
The molecular mechanism of action of 2-Isopropoxy-5-(trifluoromethyl)pyridine-3-boronic acid is primarily through its involvement in the Suzuki–Miyaura coupling reaction .
Temporal Effects in Laboratory Settings
Organoboron compounds are generally stable and readily prepared, making them suitable for use in various chemical reactions .
Metabolic Pathways
Organoboron compounds can be converted into a broad range of functional groups, suggesting their involvement in various metabolic pathways .
Propriétés
IUPAC Name |
[2-propan-2-yloxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF3NO3/c1-5(2)17-8-7(10(15)16)3-6(4-14-8)9(11,12)13/h3-5,15-16H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWYDUFNUDIURV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1OC(C)C)C(F)(F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681615 |
Source


|
| Record name | {2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1218790-67-0 |
Source


|
| Record name | {2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,6S)-3-[(1R)-1-fluoroethyl]-6-methylpiperazine-2,5-dione](/img/structure/B594740.png)




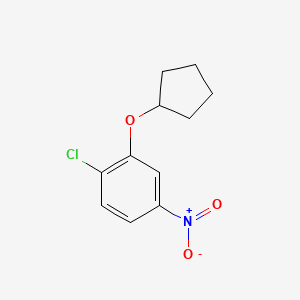

![7-bromo-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B594753.png)
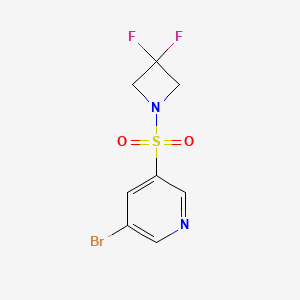
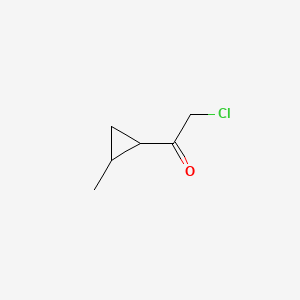
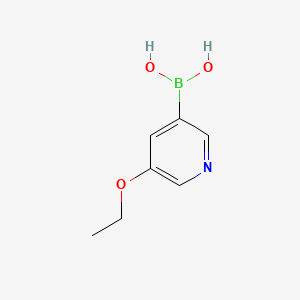
![D-[1-13C]Erythro-pent-2-ulose](/img/structure/B594759.png)
